3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, often resulting in high yields. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the pyrazole ring .
Scientific Research Applications
3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its biological activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways and result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound features a similar pyrazole ring but with different substituents, leading to distinct chemical properties and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole-pyridine structure but differ in the position of the nitrogen atoms and substituents.
Uniqueness
3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both diethyl groups and the pyrazole-pyridine framework makes it a versatile compound for various applications .
Properties
CAS No. |
622403-61-6 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(1,5-diethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-3-11-8-12(14-15(11)4-2)10-6-5-7-13-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
JQWSLQPIOIZXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CC)C2=CN=CC=C2 |
Origin of Product |
United States |
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